molecular formula C22H19NO2 B2992041 N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide CAS No. 388107-01-5

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide

Cat. No.: B2992041
CAS No.: 388107-01-5
M. Wt: 329.399
InChI Key: FKLJMHHLWDSDJC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide is an organic compound with a complex structure that includes both benzoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-benzoyl-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzoyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-12-13-20(23-22(25)18-11-7-6-8-16(18)2)19(14-15)21(24)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLJMHHLWDSDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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